molecular formula C13H18O3 B1605359 Methyl 2-(4-tert-butylphenoxy)acetate CAS No. 88530-52-3

Methyl 2-(4-tert-butylphenoxy)acetate

Cat. No. B1605359
CAS RN: 88530-52-3
M. Wt: 222.28 g/mol
InChI Key: OWLZIJMSCPKFJJ-UHFFFAOYSA-N
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Description

“Methyl 2-(4-tert-butylphenoxy)acetate” is a chemical compound with the CAS Number: 88530-52-3 . It has a molecular weight of 222.28 and is typically stored in a refrigerator . The compound is colorless or white to yellow in the form of powder, crystals, or liquid .


Molecular Structure Analysis

The InChI code for “Methyl 2-(4-tert-butylphenoxy)acetate” is 1S/C13H18O3/c1-13(2,3)10-5-7-11(8-6-10)16-9-12(14)15-4/h5-8H,9H2,1-4H3 . This indicates the molecular structure of the compound.

It is shipped at room temperature . The physical form of the compound is colorless or white to yellow powder, crystals, or liquid .

Scientific Research Applications

Oxidation Processes and Mechanisms

  • The study by Shimizu et al. (1990) explores the oxidation of 2,6-di-tert-butyl-4-methylphenol with hydrogen peroxide in the presence of heteropolyacids, leading to several oxidation products. This research provides insights into the oxidation mechanism of phenols, which could have implications for the understanding of chemical reactions involving Methyl 2-(4-tert-butylphenoxy)acetate or similar compounds (Shimizu et al., 1990).

Antioxidant Activities and Applications

  • Richards et al. (1977) investigated the electrochemical oxidation of 2,6-di-tert-butyl-4-isopropylphenol and its derivatives, revealing products derived from phenoxy radicals or phenoxonium ions. The study's findings contribute to the understanding of the electrochemical behavior of phenols, potentially extending to the antioxidant properties of compounds like Methyl 2-(4-tert-butylphenoxy)acetate (Richards & Evans, 1977).
  • The research by Amorati et al. (2003) on the antioxidant activity of o-bisphenols highlights the role of intramolecular hydrogen bonding in enhancing antioxidant efficacy. This study suggests structural features that could enhance the antioxidant activity of related compounds (Amorati et al., 2003).

Safety and Hazards

The safety information for “Methyl 2-(4-tert-butylphenoxy)acetate” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

methyl 2-(4-tert-butylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)10-5-7-11(8-6-10)16-9-12(14)15-4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLZIJMSCPKFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237113
Record name NSC 406678
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-tert-butylphenoxy)acetate

CAS RN

88530-52-3
Record name Methyl (p-tert-butylphenoxy)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088530523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 88530-52-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 406678
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL (P-TERT-BUTYLPHENOXY)ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W6BM568RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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